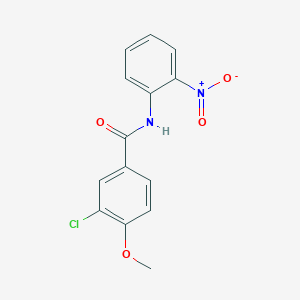
3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O4. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. This compound is notable for its unique structural features, which include a chloro group, a methoxy group, and a nitrophenyl group.
准备方法
The synthesis of 3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amination: Conversion of the nitro group to an amine.
Acylation: Formation of the amide bond by reacting the amine with a suitable acyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
化学反应分析
3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted by other nucleophiles in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide can be compared with other benzamide derivatives, such as:
N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide: Similar in structure but with different substituents.
4-chloro-3-methoxy-2-methylpyridine: A related compound with a pyridine ring instead of a benzene ring.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
属性
分子式 |
C14H11ClN2O4 |
|---|---|
分子量 |
306.70 g/mol |
IUPAC 名称 |
3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-7-6-9(8-10(13)15)14(18)16-11-4-2-3-5-12(11)17(19)20/h2-8H,1H3,(H,16,18) |
InChI 键 |
VZCUJETYHGWQJZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















